molecular formula C8H5BrF4O B2588256 [2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]methanol CAS No. 2091023-46-8

[2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]methanol

Cat. No.: B2588256
CAS No.: 2091023-46-8
M. Wt: 273.025
InChI Key: PYXNBJAFLMKYST-UHFFFAOYSA-N
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Description

[2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]methanol: is an organic compound with the molecular formula C8H5BrF4O It is a solid at room temperature and is known for its unique combination of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]methanol typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the phenyl ring.

    Trifluoromethylation: The incorporation of a trifluoromethyl group.

    Methanol Addition: The final step involves the addition of a methanol group to the phenyl ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination, fluorination, and trifluoromethylation processes, followed by purification steps to ensure high purity and yield. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols or hydrocarbons.

    Substitution: The compound can participate in substitution reactions where the bromine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of new compounds with different functional groups replacing bromine or fluorine.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: Investigated for potential use in the development of pharmaceuticals due to its unique chemical properties.

Industry:

    Material Science: Employed in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]methanol involves its interaction with molecular targets through its functional groups. The bromine, fluorine, and trifluoromethyl groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets, thereby affecting biochemical pathways and processes.

Comparison with Similar Compounds

    [2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]methane: Similar structure but lacks the hydroxyl group.

    [2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]ethanol: Similar structure with an additional carbon in the alcohol chain.

    [2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]acetone: Similar structure with a ketone group instead of a hydroxyl group.

Uniqueness:

  • The presence of the hydroxyl group in [2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]methanol makes it unique compared to its analogs. This hydroxyl group can participate in hydrogen bonding, increasing the compound’s solubility and reactivity in various chemical and biological environments.

Properties

IUPAC Name

[2-bromo-6-fluoro-4-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2,14H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXNBJAFLMKYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CO)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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